Dimethyl 3-aminopentanedioate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

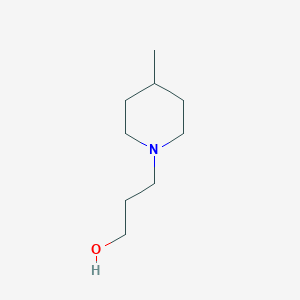

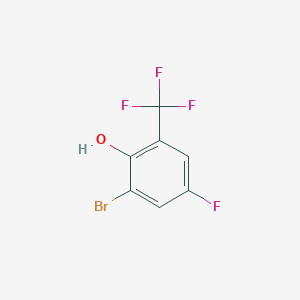

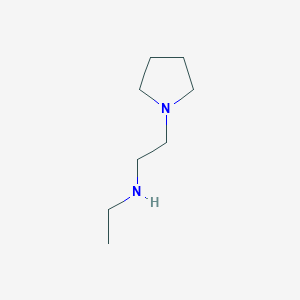

Dimethyl 3-aminopentanedioate hydrochloride is a chemical compound with the CAS Number: 77313-10-1 . It has a molecular weight of 211.65 and its molecular formula is C7H14ClNO4 . It is a solid substance stored in dry conditions at room temperature .

Molecular Structure Analysis

The InChI code for Dimethyl 3-aminopentanedioate hydrochloride is1S/C7H13NO4.ClH/c1-11-6(9)3-5(8)4-7(10)12-2;/h5H,3-4,8H2,1-2H3;1H . The Canonical SMILES representation is COC(=O)CC(CC(=O)OC)N . These codes provide a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis

Dimethyl 3-aminopentanedioate hydrochloride has a molecular weight of 211.65 g/mol . It is a solid substance that should be stored in dry conditions at room temperature .Applications De Recherche Scientifique

Carcinogenic Agent Evaluation

Dimethyl 3-aminopentanedioate hydrochloride has been evaluated as a potential carcinogenic agent. Higgins et al. (1968) found that it was unsuitable as a carcinogenic agent in their experiments on rats, suggesting the need for future experiments with the free amine form, perhaps utilizing radioactive tagging to determine the carcinogenic metabolite (Higgins, Grossi, Conte, & Rousselot, 1968).

Synthesis and Characterization in Organic Chemistry

This compound has been synthesized and characterized in various organic chemistry studies. For instance, Xu Bing-tao et al. (2017) synthesized 3,5-Dimethyl-4-hydroxy aniline hydrochloride, which is structurally similar, with a total yield of 75% from p-aminobenzene sulfonic acid via diazotization, condensation, and hydrolysis reaction (Xu Bing-tao, Wang Peng-cheng, Qian, Zhang Chong, Hu Bing-cheng, & Lu Ming, 2017).

Neuroprotective Properties

There is also research on related compounds like Dimethyl Sulfoxide (DMSO) which is used as a solvent in neuroscience. Lu and Mattson (2001) reported that DMSO can inhibit glutamate responses in hippocampal neurons, suggesting its potential use in the treatment of excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).

Molecular Structure Analysis

The molecular structure and spectral properties of similar compounds have been analyzed. Kowalczyk (2008) characterized quaternary ammonium derivatives of 1,1-Dimethyl-1,3-propylenediamine using various spectroscopy techniques, which might be relevant to understanding the structural properties of Dimethyl 3-aminopentanedioate hydrochloride (Kowalczyk, 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305+P351+P338 . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

Propriétés

IUPAC Name |

dimethyl 3-aminopentanedioate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4.ClH/c1-11-6(9)3-5(8)4-7(10)12-2;/h5H,3-4,8H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEQNKJSDDMXOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 3-aminopentanedioate hydrochloride | |

CAS RN |

77313-10-1 |

Source

|

| Record name | Pentanedioic acid, 3-amino-, 1,5-dimethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77313-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1354972.png)

![3-(2'-DEOXY-beta-D-2-RIBOFURANOSYL)PYRIDO[2,3-D]PYRIMIDINE-2,7(8H)-DIONE](/img/structure/B1354992.png)

![4-[1,3]Dioxolan-2-yl-hexan-1-ol](/img/structure/B1354994.png)